![molecular formula C11H14O3 B1605838 2-Isopropoxy-2-phenylacetic acid CAS No. 5394-87-6](/img/structure/B1605838.png)
2-Isopropoxy-2-phenylacetic acid
Overview
Description
2-Isopropoxy-2-phenylacetic acid is an organic compound with the chemical formula C12H16O3. It is also known as ibuprofen lysine or ibuprofen arginine. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.
Scientific Research Applications
Medicine: Drug Design and Delivery
2-Isopropoxy-2-phenylacetic acid: is explored in medicinal chemistry for its potential in drug design and delivery systems. Its structural properties may be utilized in the synthesis of boronic esters, which are significant in the development of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Agriculture: Plant Biostimulation and Protection
In agriculture, 2-Isopropoxy-2-phenylacetic acid derivatives could serve as biostimulants to enhance plant growth and health. They may also contribute to the absorption of micronutrients from the soil, improving crop yields and providing resistance against pests and diseases .
Industrial Chemistry: Synthesis of Complex Molecules
Industrially, this compound can be a precursor in the synthesis of more complex molecules. Its reactivity and stability make it a candidate for creating intermediates used in various manufacturing processes, including polymers and other materials .
Environmental Science: Aromatic Compound Degradation
Environmental scientists might investigate 2-Isopropoxy-2-phenylacetic acid for its role in the degradation pathways of aromatic compounds. Understanding its behavior could lead to advancements in bioremediation techniques and environmental cleanup strategies .
Biochemistry: Enzyme Inhibition and Metabolic Studies
In biochemistry, the compound’s derivatives could be important for studying enzyme inhibition, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .
Material Science: Boron Reagents in Coupling Reactions
Material scientists may explore the use of 2-Isopropoxy-2-phenylacetic acid in the preparation of boron reagents for Suzuki–Miyaura coupling, a widely applied carbon–carbon bond-forming reaction in material synthesis .
properties
IUPAC Name |
2-phenyl-2-propan-2-yloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLLZBWSRRXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277094 | |
Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-2-phenylacetic acid | |
CAS RN |
5394-87-6 | |
Record name | NSC837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2-(propan-2-yloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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